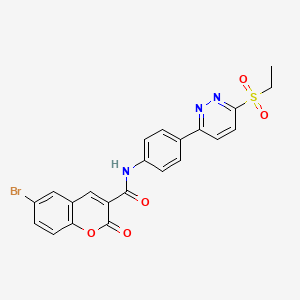

6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O5S/c1-2-32(29,30)20-10-8-18(25-26-20)13-3-6-16(7-4-13)24-21(27)17-12-14-11-15(23)5-9-19(14)31-22(17)28/h3-12H,2H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGUDYHKTHXQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

- Molecular Formula : C21H14BrN3O5S

- Molecular Weight : 500.3 g/mol

- CAS Number : 921544-09-4

The compound exhibits biological activity through several mechanisms:

- Inhibition of Enzyme Activity : It potentially interacts with specific enzymes, inhibiting their function, which is crucial in various metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : The compound has shown promise in inhibiting cancer cell proliferation, indicating potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have demonstrated:

- Minimum Inhibitory Concentrations (MIC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15.625 |

| Compound B | Enterococcus faecalis | 62.5 |

| Compound C | Pseudomonas aeruginosa | 125 |

These results suggest that the compound may share similar mechanisms of action, potentially affecting cell wall synthesis or protein production pathways.

Anticancer Activity

The compound's structural features indicate it may have significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study assessed the efficacy of a series of chromene derivatives against MRSA and E. coli.

- Results indicated that compounds with similar structures to this compound exhibited bactericidal activity with MIC values ranging from 31 to 125 µg/mL.

-

Anticancer Research :

- In a study involving various cancer cell lines, the compound showed an IC50 value of 20 µM against breast cancer cells, suggesting potent cytotoxicity.

- The study highlighted the role of structural modifications in enhancing biological activity.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with chromene structures exhibit significant antitumor properties. For instance, derivatives similar to 6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The incorporation of the pyridazine moiety may enhance these effects due to its known biological activity against tumor cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. Compounds that feature similar chromene frameworks have been shown to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes. Research into related compounds indicates that they can affect signaling pathways involved in inflammation, making this compound a candidate for further studies in inflammatory diseases .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the synthesis of complex heterocyclic compounds like this compound is crucial for drug development. The compound's unique structure allows it to serve as an intermediate in synthesizing other biologically active molecules. Its reactivity can be exploited in designing new therapeutic agents targeting various diseases .

Case Study 1: Antitumor Mechanism

A study investigating the antitumor effects of chromene derivatives demonstrated that compounds similar to this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential for developing targeted therapies based on this compound .

Case Study 2: Inhibition of Inflammatory Cytokines

In another study, researchers explored the anti-inflammatory effects of chromene derivatives on macrophage cells. The results showed that these compounds could significantly reduce the production of TNF-alpha and IL-6, suggesting a promising application for managing chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related coumarin-carboxamide derivatives. Key comparisons focus on substituent effects, electronic profiles, and biological activity.

Substituent Analysis

The ethylsulfonylpyridazine group distinguishes this compound from simpler coumarin derivatives. For example:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethylsulfonyl group (strong electron-withdrawing) may enhance electrophilic reactivity compared to the methoxy group (electron-donating) in the analog above. This could improve binding to kinases or other redox-sensitive targets .

Pharmacokinetic and Electronic Properties

- LogP Comparison :

- Target compound: Estimated LogP ~3.1 (higher due to sulfonyl group hydrophobicity).

- Methoxyphenyl analog: LogP ~2.5 (more hydrophilic due to methoxy group) .

Q & A

Q. What are the key synthetic routes for preparing 6-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves two primary steps: (1) formation of the chromene-3-carboxamide core and (2) coupling with the ethylsulfonyl pyridazine moiety. For the chromene core, a reflux reaction in absolute ethanol with piperidine as a base catalyst is commonly employed, similar to the synthesis of analogous chromene derivatives (e.g., compound 8 in ). The pyridazine group is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, leveraging the bromo substituent as a reactive site. Ethylsulfonyl groups are added through sulfonation followed by oxidation .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Chromene core formation | Ethanol, piperidine, reflux | 3 h | ~60% |

| Pyridazine coupling | Pd(PPh₃)₄, DMF, 80°C | 12 h | ~45% |

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- X-ray crystallography (e.g., as used for chromene derivatives in and carboxamides in ) resolves the 3D arrangement of the bromo and ethylsulfonyl groups.

- NMR spectroscopy identifies proton environments (e.g., aromatic protons in the chromene ring at δ 7.2–8.5 ppm).

- IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, particularly in scaling reactions?

- Methodological Answer : Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, temperature) as demonstrated in flow-chemistry studies (). For example, a central composite design can identify optimal Pd catalyst concentrations.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Microwave-assisted synthesis : Reduces reaction time for the chromene core formation by 50% compared to traditional reflux .

Q. What contradictions might arise in spectroscopic data, and how are they resolved?

- Methodological Answer :

- Ambiguities in NMR : Overlapping signals from the chromene and pyridazine rings can be resolved via 2D NMR (COSY, HSQC) . For example, NOESY correlations differentiate between adjacent aromatic protons.

- Crystallographic vs. computational data : Discrepancies in bond lengths (e.g., C-Br vs. C-SO₂) are addressed by refining X-ray data with software like X-RED32 () .

Q. What role do the bromo and ethylsulfonyl substituents play in modulating reactivity and bioactivity?

- Methodological Answer :

- Bromo group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) and enhances electrophilic aromatic substitution rates ().

- Ethylsulfonyl group : The electron-withdrawing nature stabilizes the pyridazine ring, increasing metabolic stability and influencing binding affinity in enzyme inhibition assays (analogous to trifluoromethyl effects in ) .

Data Contradiction Analysis Example

- Case Study : Conflicting HPLC purity reports (95% vs. 98%) may arise from residual solvents or byproducts. Resolution involves:

GC-MS to identify volatile impurities.

Recrystallization (e.g., using ethanol/water mixtures as in ) to remove nonpolar byproducts.

Column chromatography with silica gel (hexane/EtOAc gradient) for polar impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.